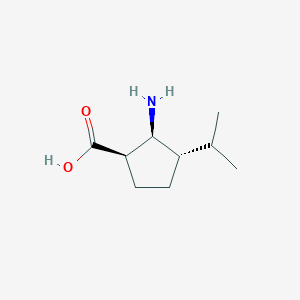
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the amino and carboxylic acid groups is achieved through a series of reactions, including amination and carboxylation.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure enantioselectivity.
Purification: Advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include various derivatives such as amides, alcohols, and oxo compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, contributing to the production of high-value products.
Mechanism of Action
The mechanism of action of (1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity, influencing the pathways it affects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S)-2-Amino-3-(methyl)cyclopentane-1-carboxylic acid
- (1R,2S,3S)-2-Amino-3-(ethyl)cyclopentane-1-carboxylic acid
- (1R,2S,3S)-2-Amino-3-(butyl)cyclopentane-1-carboxylic acid
Uniqueness
(1R,2S,3S)-2-Amino-3-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific chiral centers and the presence of the isopropyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
820236-35-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,2S,3S)-2-amino-3-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(2)6-3-4-7(8(6)10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1 |
InChI Key |
KJMFBUFJFBDJHK-RNJXMRFFSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]([C@H]1N)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















